N-(4-methylidenecyclohexyl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-12-2-4-16(5-3-12)19-17(20)18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,1-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUOPHUBERZCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methylidenecyclohexyl)adamantane-1-carboxamide involves several steps. One common method includes the radical functionalization of adamantane derivatives. This process typically involves the use of carbocation or radical intermediates, which are known for their stability and reactivity . The preparation can also involve the reduction of specific naphthalene derivatives to produce the desired adamantane compound .
Chemical Reactions Analysis
N-(4-methylidenecyclohexyl)adamantane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ketones, esters, nitriles, and sulfones . The major products formed from these reactions often incorporate diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups .
Scientific Research Applications
This compound has diverse applications in scientific research. It is used in medicinal chemistry for its potential therapeutic effects, including anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, and antidiabetic properties . Additionally, it is employed in the development of catalysts and nanomaterials due to its unique structural and biological properties .
Mechanism of Action
The mechanism of action of N-(4-methylidenecyclohexyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s lipophilicity, improving its pharmacological properties . This interaction often involves the disruption of various enzymes and pathways, leading to its diverse therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Adamantane Carboxamides
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Adamantane derivatives generally resist oxidative metabolism, though bulky substituents may slow hepatic clearance .
- Solubility : Analogs like Compound 9 (Table 1) exhibit improved solubility due to heteroaromatic substituents, whereas the target compound’s cyclohexyl group may reduce it .
Biological Activity
N-(4-methylidenecyclohexyl)adamantane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Molecular Formula: CHNO
Molecular Weight: 273.4 g/mol
IUPAC Name: this compound
Canonical SMILES: C=C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The adamantane moiety enhances the compound's lipophilicity, which facilitates better cell membrane penetration and improves pharmacological properties.
- Anti-inflammatory Activity: The compound has shown potential in inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Antiviral Properties: Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or assembly.
- Anticancer Effects: this compound exhibits cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties, this compound was administered to murine models exhibiting induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential application in treating chronic inflammatory conditions.
Case Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The study reported an IC value indicating effective inhibition of cell proliferation at low concentrations, highlighting its potential as a novel anticancer agent.
Future Directions
The unique structural characteristics of this compound open avenues for further research into its pharmacological applications:
- Development of Derivatives: Modifying the compound's structure could enhance its potency and selectivity towards specific targets.
- Clinical Trials: Conducting clinical trials to evaluate safety and efficacy in humans will be crucial for translating these findings into therapeutic options.
- Mechanistic Studies: Further elucidation of the molecular pathways involved in its biological activity will provide insights into optimizing its use in medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
